N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two benzo[d][1,3]dioxole moieties. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and versatility in medicinal chemistry. The benzo[d][1,3]dioxole groups (methylenedioxyphenyl derivatives) are electron-rich aromatic systems often used to enhance binding affinity to biological targets through π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c21-15(9-1-3-11-13(5-9)24-7-22-11)18-17-20-19-16(26-17)10-2-4-12-14(6-10)25-8-23-12/h1-6H,7-8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODBGMAWPTUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on the latest research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- 1,3,4-Oxadiazole ring : This heterocyclic structure is often associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final product is formed by coupling the oxadiazole with benzo[d][1,3]dioxole derivatives using coupling agents like EDCI in the presence of bases such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively inhibited cell proliferation in cancer cells with IC50 values ranging from 26 to 65 µM across different cell lines .
Antidiabetic Effects
Recent studies have also highlighted its potential as an antidiabetic agent. The compound showed promising results in inhibiting α-amylase activity:
| Compound | IC50 (µM) | Effect on Normal Cells (IC50 > 150 µM) |
|---|---|---|
| IIa | 0.85 | Negligible |
| IIc | 0.68 | Negligible |
This suggests a selective action against diabetic conditions without significant toxicity to normal cells .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and glucose metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity : A study reported that treatment with the compound led to a reduction in tumor growth in vivo models by inducing apoptosis and inhibiting cell cycle progression .
- Antidiabetic Research : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that the compound significantly lowered blood glucose levels compared to control groups .
Scientific Research Applications
Structure
The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 313.29 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. For instance, compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown significant antitumor activity against various cancer cell lines. A study demonstrated that related oxadiazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The mechanisms involved include:
- EGFR Inhibition : Targeting epidermal growth factor receptors to hinder tumor growth.
- Apoptosis Induction : Promoting programmed cell death through mitochondrial pathways.
Antioxidant Properties
Research indicates that oxadiazoles possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This is particularly relevant in developing therapeutic agents aimed at diseases characterized by oxidative damage .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Photonic Applications
The unique optical properties of benzo[d][1,3]dioxole derivatives make them suitable for use in photonic devices. Their ability to absorb light at specific wavelengths can be harnessed in sensors and light-emitting devices.
Polymer Science
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Studies suggest that these compounds can improve the durability and thermal stability of polymers used in various industrial applications.
Case Study 1: Anticancer Efficacy
A series of experiments conducted on synthesized oxadiazole derivatives revealed that certain modifications to the benzo[d][1,3]dioxole structure significantly enhanced anticancer activity against HepG2 and MCF7 cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .
Case Study 2: Antioxidant Activity Assessment
A predictive model developed for 1,3,4-oxadiazoles indicated strong antioxidant capabilities. The study employed DPPH radical scavenging assays to quantify the antioxidant potential of synthesized compounds similar to this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structure is distinguished by its dual benzo[d][1,3]dioxole substituents and 1,3,4-oxadiazole core. Key comparisons with similar compounds include:
Key Observations:
- The 1,3,4-oxadiazole core (target compound) offers metabolic stability compared to thiadiazole (ASN90) or pyrazole (anticonvulsants) cores, which may influence pharmacokinetics .
- Dual benzo[d][1,3]dioxole groups may enhance binding to targets requiring aromatic interactions, similar to PI3Kα inhibitors .
Physicochemical Properties
Melting points and solubility trends for related compounds:
Key Observations:
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
Condensation reactions between benzo[d][1,3]dioxole derivatives and oxadiazole intermediates under controlled pH and temperature .
Coupling agents (e.g., thiosemicarbazide) to facilitate bond formation between heterocyclic moieties .
Microwave-assisted synthesis to enhance reaction rates and yields (e.g., reducing reaction time from 12 hours to 30 minutes) .
Optimization Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
